molecular formula C5H6F2O2 B15123676 1,3-Difluorocyclobutane-1-carboxylic acid

1,3-Difluorocyclobutane-1-carboxylic acid

Cat. No.: B15123676
M. Wt: 136.10 g/mol
InChI Key: KGPOWZUGHLGAOQ-UHFFFAOYSA-N
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Description

1,3-Difluorocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C5H6F2O2. It is a derivative of cyclobutane, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a carboxylic acid group is attached to the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluorocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the fluorination of cyclobutane derivatives. For instance, starting with cyclobutane-1-carboxylic acid, selective fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carbonyl compounds, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,3-Difluorocyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful probe in studying biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorocyclobutane-1-carboxylic acid
  • 3,3-Difluorocyclobutane-1-carboxylic acid
  • 1,1-Difluorocyclobutane-1-carboxylic acid

Uniqueness

1,3-Difluorocyclobutane-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which can significantly impact its chemical and physical properties. This positional isomerism can lead to differences in reactivity, stability, and biological activity compared to other difluorocyclobutane derivatives .

Properties

Molecular Formula

C5H6F2O2

Molecular Weight

136.10 g/mol

IUPAC Name

1,3-difluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H6F2O2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2H2,(H,8,9)

InChI Key

KGPOWZUGHLGAOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)F)F

Origin of Product

United States

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